Product packaging for Cyclohexyl phenyl sulfide(Cat. No.:)

Cyclohexyl phenyl sulfide

Cat. No.: B8789087
M. Wt: 192.32 g/mol
InChI Key: LWSWHXZQBIFYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexyl phenyl sulfide ( 7570-92-5) is an organic sulfide with the molecular formula C12H16S and a molecular weight of 192.320 g/mol . This compound serves as a critical model system in petroleum research, particularly for studying the chemical degradation of sulfur-containing heavy oils and bitumen . Its primary research value lies in simulating the heteroatomic C–S bonds that contribute to the high viscosity and complex structure of heavy hydrocarbons. Scientists utilize this compound to investigate aquathermolysis—a process that uses superheated water to break down heavy oil components—and to develop and test novel catalysts for in-situ oil upgrading . Studies have demonstrated that transition metal ions, especially Cu²⁺, can dramatically lower the kinetic barrier for the heterolytic cleavage of the C–S bond in this compound, outperforming other metal ions like Co²⁺, Ni²⁺, and Fe²⁺ . The reaction mechanisms, including hydrolysis and acid-catalyzed heterolysis, are extensively studied using density functional theory (DFT) and other quantum chemical methods to gain a fundamental understanding of the reaction pathways and energy barriers involved . This makes this compound an indispensable reagent for theoretical and applied research aimed at enhancing heavy oil recovery and developing more efficient catalytic processes for the energy sector. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16S B8789087 Cyclohexyl phenyl sulfide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

cyclohexylsulfanylbenzene

InChI

InChI=1S/C12H16S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

LWSWHXZQBIFYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Cyclohexyl Phenyl Sulfide and Analogues

Established Synthetic Routes to Cyclohexyl Phenyl Sulfides

Traditional methods for the synthesis of cyclohexyl phenyl sulfide (B99878) primarily rely on the principles of nucleophilic substitution and the reduction of oxidized sulfur-containing precursors. These routes are well-established and continue to be utilized for their straightforwardness and reliability.

Alkylation and Nucleophilic Substitution Strategies for Sulfide Formation

One of the most direct and widely employed methods for the synthesis of cyclohexyl phenyl sulfide is the alkylation of a thiophenolate salt with a cyclohexyl halide. This reaction proceeds via a classic S(_N)2 mechanism, where the highly nucleophilic thiophenolate anion attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide and forming the desired thioether.

A typical procedure involves the deprotonation of thiophenol with a suitable base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the sodium thiophenolate in situ. This is then reacted with a cyclohexyl halide, such as cyclohexyl bromide or cyclohexyl iodide. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) generally favoring the S(_N)2 pathway.

Reactant 1Reactant 2BaseSolventProductYield (%)
ThiophenolCyclohexyl BromideSodium EthoxideEthanolThis compoundHigh
ThiophenolCyclohexyl IodideSodium HydroxideDMFThis compoundGood

This table presents illustrative data based on general principles of S(_N)2 reactions for sulfide synthesis.

Conversely, the reaction can also be performed by reacting cyclohexanethiol (B74751) with an activated aryl halide, such as fluorobenzene, under basic conditions. In this variation, the cyclohexanethiol is deprotonated to form the corresponding thiolate, which then acts as the nucleophile.

Reduction Pathways from Oxidized Sulfur Precursors

An alternative approach to this compound involves the reduction of its corresponding oxidized sulfur precursors, namely cyclohexyl phenyl sulfoxide (B87167) or cyclohexyl phenyl sulfone. These precursors can be prepared through the oxidation of this compound itself. The subsequent reduction of the sulfoxide or sulfone back to the sulfide offers a two-step route to the final product.

A variety of reducing agents can be employed for this transformation. For the reduction of sulfoxides, common reagents include triphenylphosphine/iodine (PPh(_3)/I(_2)), oxalyl chloride/ethyl vinyl ether, and systems like Al-NiCl(_2)·6H(_2)O. researchgate.netmdpi.com The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. The reduction of sulfones to sulfides is a more challenging transformation and often requires stronger reducing agents.

Sulfoxide PrecursorReducing AgentSolventProductYield (%)
Cyclohexyl Phenyl SulfoxidePPh(_3)/I(_2)AcetonitrileThis compoundHigh
Cyclohexyl Phenyl SulfoxideOxalyl Chloride/Ethyl Vinyl EtherAcetoneThis compoundExcellent

This table illustrates common reduction methods for alkyl aryl sulfoxides with expected high efficiency.

Metal-Catalyzed Coupling and Functionalization Approaches

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-S bond in sulfides. Copper and palladium-based catalytic systems have been extensively developed for the synthesis of aryl sulfides and can be applied to the preparation of this compound.

Copper-Mediated Synthesis of Cyclohexyl Phenyl Sulfides

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful method for the synthesis of aryl sulfides. In the context of this compound synthesis, this can involve the coupling of either thiophenol with a cyclohexyl halide or cyclohexanethiol with an aryl halide.

These reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, often in the presence of a base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) and sometimes a ligand to stabilize the copper catalyst and facilitate the reaction. acs.org The reactions are generally carried out at elevated temperatures in solvents like DMF or dimethyl sulfoxide (DMSO). The use of copper nanoparticles as catalysts has also been explored to enhance catalytic activity and recyclability. acs.org

Aryl HalideThiolCatalystBaseSolventProduct
Iodobenzene (B50100)CyclohexanethiolCuIK(_2)CO(_3)DMFThis compound
Phenylboronic AcidCyclohexanethiolCu(OAc)(_2)PyridineTolueneThis compound

This table showcases representative copper-catalyzed C-S coupling reactions for the synthesis of aryl alkyl sulfides.

Palladium-Catalyzed Methods for Related Linkages

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis for C-S bond formation. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation (or a related step with the thiol), and reductive elimination.

For the synthesis of this compound, this could entail the reaction of an aryl halide like iodobenzene with cyclohexanethiol. Various palladium precursors such as Pd(OAc)(_2) or Pd(_2)(dba)(_3) can be used in combination with ligands like Xantphos or DPEPhos. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate. While highly effective for a wide range of aryl sulfides, the application to alkyl thiols like cyclohexanethiol can sometimes be challenging due to potential catalyst inhibition by the sulfur compound. nih.gov

Aryl HalideThiolPalladium CatalystLigandBaseProduct
Bromobenzene (B47551)CyclohexanethiolPd(OAc)(_2)XantphosCs(_2)CO(_3)This compound
Phenyl TriflateCyclohexanethiolPd(_2)(dba)(_3)DPEPhosNaOtBuThis compound

This table provides examples of palladium-catalyzed C-S coupling conditions applicable to the synthesis of this compound.

Sustainable and Novel Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.org For the synthesis of this compound, sustainable approaches could involve the use of greener solvents, catalyst-free conditions where possible, or mechanochemical methods.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a promising green alternative to traditional solvent-based synthesis. mdpi.com Ball-milling, for instance, can facilitate reactions in the solid state or with minimal solvent (liquid-assisted grinding), often leading to shorter reaction times and reduced waste. The application of mechanochemistry to the synthesis of sulfides, including potentially this compound, represents an active area of research.

Furthermore, the development of novel catalytic systems that can operate under milder conditions, in aqueous media, or are recyclable contributes to the sustainability of sulfide synthesis. This includes the use of water-soluble ligands for metal catalysts or heterogeneous catalysts that can be easily separated from the reaction mixture and reused. While specific examples for this compound are not yet widely reported, the general trends in green chemistry are likely to be applied to its synthesis in the future.

Solvent-Free Synthetic Conditions for Organosulfur Compounds

The synthesis of organosulfur compounds, including aryl alkyl sulfides, under solvent-free conditions represents a significant advancement in green chemistry. ijrpr.comrsc.org By eliminating volatile organic solvents, these methods reduce environmental pollution, enhance reaction efficiency, and lower energy consumption. ijrpr.comrsc.org The primary strategies for facilitating solvent-free reactions include mechanochemical activation, thermal activation, and microwave-assisted synthesis. ijrpr.comacs.org These techniques rely on the direct interaction of reactants in the solid state or as a neat liquid mixture, often leading to higher reactivity as the reactants are not solvated. acs.org

Mechanochemical Activation: This method utilizes mechanical energy, typically through grinding or ball milling, to induce chemical transformations. ijrpr.com The process increases the contact area between reactants, which can enhance reaction rates and selectivity. ijrpr.com For the synthesis of organochalcogen compounds, a notable strategy involves the in-situ formation of nucleophiles from organic halides, a metal such as magnesium, and elemental selenium or sulfur via mechanical stimulation. dntb.gov.ua This approach, often conducted under liquid-assisted grinding (LAG) conditions, avoids complex pre-activation procedures and is applicable to a diverse range of substrates. dntb.gov.ua

Thermal and Microwave-Assisted Synthesis: Thermal activation involves conducting reactions at elevated temperatures without a solvent, a method suitable for thermally stable reactants. ijrpr.com Microwave-assisted synthesis offers an alternative heating method that provides rapid and uniform heating, which can dramatically accelerate reaction rates by increasing the collision frequency between reactant molecules. ijrpr.com This technique is particularly effective for reactions involving polar substrates. ijrpr.com An example of a solvent-free carbon-sulfur bond formation is the Michael addition of thiophenol to chalcones, which can proceed efficiently in the solid state. cmu.edu

The following table summarizes these solvent-free methodologies.

Method Activation Principle Description Advantages
Mechanochemistry Mechanical Force (Grinding, Milling)Induces reactions by increasing surface area and creating reactive interfaces between solid reactants. ijrpr.comacs.orgHigh efficiency, applicability to insoluble reactants, reduced waste. ijrpr.com
Thermal Activation Conventional HeatingReactants are heated directly as a neat mixture to provide the necessary activation energy. ijrpr.comSimple procedure, suitable for thermally stable compounds. ijrpr.com
Microwave Irradiation Microwave EnergyProvides rapid and uniform heating through interaction with molecular dipoles, accelerating reaction kinetics. ijrpr.comReduced reaction times, improved yields, enhanced efficiency. ijrpr.com

Computational and Theoretical Investigations of Cyclohexyl Phenyl Sulfide

Advanced Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in understanding the electronic structure and chemical reactivity of molecules at the atomic level. For cyclohexyl phenyl sulfide (B99878), these approaches have been pivotal in elucidating the mechanisms of its chemical transformations, particularly the cleavage of its carbon-sulfur (C–S) bond.

Density Functional Theory (DFT) has been extensively applied to study cyclohexyl phenyl sulfide, primarily as a model compound for sulfur-containing components in heavy oil. nih.govkpfu.ru These investigations focus on the mechanism of aquathermolysis, a process involving high-temperature water to upgrade heavy oils by breaking down large molecules. aip.org

Researchers have utilized several DFT functionals to model the thermochemistry and kinetics of CPS cleavage. nih.govkpfu.ruacs.org The selection of functionals is critical, as different functionals can yield varying results. Commonly used functionals in the study of CPS include:

B3LYP (Becke, three-parameter, Lee–Yang–Parr): This hybrid functional is widely used for its balance of accuracy and computational cost and has been employed to calculate the energies of reagents and products in the aquathermolysis of CPS. acs.orgresearchgate.net

ωB97X-D: This is a long-range corrected hybrid functional that includes empirical dispersion corrections, providing good accuracy for thermochemistry, kinetics, and noncovalent interactions. nih.govresearchgate.net

M06-2X: This high-nonlocality functional is well-suited for studies involving main-group thermochemistry and kinetics. nih.govacs.org

DFT studies have shown that the hydrolysis of CPS has high energy barriers, making it a less likely reaction pathway. nih.govkpfu.ruresearchgate.net In contrast, the heterolysis of the C–S bond, particularly when catalyzed by protons, exhibits a significantly lower kinetic barrier. nih.govkpfu.ru A key finding from these computational studies is the catalytic effect of transition-metal ions on this process. Theoretical analysis indicates that metal ions can dramatically reduce the kinetic barrier of heterolysis. kpfu.ruacs.org The catalytic activity, as determined by DFT calculations, follows a distinct sequence. nih.govkpfu.ruacs.org

Table 1: Relative Catalytic Activity of Transition-Metal Ions in the Heterolytic Cleavage of this compound as Determined by DFT Calculations.
Metal IonRelative Catalytic ActivityReference
Copper (Cu²⁺)Significantly higher than other tested ions nih.govkpfu.ruacs.org
Cobalt (Co²⁺)Approximately equal to Ni²⁺, lower than Cu²⁺ nih.govkpfu.ruacs.org
Nickel (Ni²⁺)Approximately equal to Co²⁺, lower than Cu²⁺ nih.govkpfu.ruacs.org
Iron (Fe²⁺)Lowest among the tested divalent ions nih.govkpfu.ruacs.org

The calculations revealed that the Cu²⁺ ion is a particularly effective catalyst, increasing the calculated rate constant by 5 to 6 orders of magnitude compared to other metals and by 7 orders of magnitude compared to the hydrogen ion. nih.govacs.org These theoretical findings provide a basis for selecting efficient catalysts for heavy oil upgrading processes. nih.govkpfu.ru

Ab initio (from first principles) quantum chemistry methods have also been used to investigate the reaction pathways of CPS aquathermolysis. nih.govaip.orgcore.ac.uk These methods, which are not reliant on empirical parameters, provide a foundational understanding of the molecule's behavior. A comprehensive ab initio study of different reaction pathways confirmed that a proton-catalyzed carbocation mechanism is the primary route for the C–S bond cleavage in the presence of H⁺ ions. acs.orgresearchgate.net This pathway has the lowest energy barrier compared to other mechanisms like homolytic cleavage (forming radical species) or simple hydrolysis. nih.govresearchgate.netresearchgate.net The major products predicted by these calculations, 1-methylcyclopentene (B36725) and thiophenol, are in good agreement with experimental results. acs.org The success of ab initio methods in this context demonstrates their applicability for comparative studies of complex chemical reactions like those occurring during aquathermolysis. aip.orgcore.ac.uk

Molecular Modeling and Simulation Techniques

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to explore larger-scale phenomena such as conformational dynamics and intermolecular interactions, which are crucial for understanding the material properties of substances containing the this compound moiety.

Molecular Mechanics (MM) employs classical physics to model molecular systems. It uses force fields, which are sets of parameters and equations that describe the potential energy of a system of atoms. This approach is computationally much less demanding than quantum mechanics, allowing for the study of larger systems over longer timescales. While specific MM studies focusing exclusively on this compound are not widely documented in the provided literature, this technique is a standard tool for conformational analysis of flexible molecules containing saturated rings like cyclohexane. For CPS, MM could be used to explore the potential energy surface related to the chair and boat conformations of the cyclohexyl ring and the rotational barrier around the C–S bonds.

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. This technique provides detailed information about dynamic processes and interactions. While specific MD simulations for this compound were not detailed in the search results, insights can be drawn from studies on similar systems containing both phenyl and cyclohexyl groups. rsc.org

An MD simulation of CPS could reveal:

Conformational Dynamics: The flexibility of the cyclohexyl ring and its interconversion between different conformers (e.g., chair, twist-boat).

Intermolecular Interactions: How CPS molecules interact with each other in a condensed phase. For instance, studies on related molecules show that phenyl groups can engage in specific intermolecular C–H⋯π interactions, which can lead to less dynamic motion in the solid state. rsc.org In contrast, the aliphatic cyclohexyl group does not typically form such specific interactions. rsc.org Understanding these interactions is crucial for predicting how molecules pack in a solid and for rationalizing their material properties. rsc.org

Thermodynamic and Kinetic Parameter Determination

A primary goal of computational studies on this compound has been the determination of thermodynamic and kinetic parameters to predict its reactivity. nih.govacs.org Theoretical calculations have been used to obtain crucial data such as electronic energy, Gibbs free energy, and the energy barriers associated with different reaction steps. nih.govacs.orgresearchgate.net

Quantum chemical calculations have been instrumental in comparing the feasibility of different reaction pathways in the aquathermolysis of CPS. nih.gov

Table 2: Comparison of Calculated Energy Barriers for Different Reaction Pathways of this compound Aquathermolysis.
Reaction PathwayCalculated Energy/Kinetic BarrierKey FindingReference
Homolytic C–S CleavageHighConsidered less favorable than catalyzed heterolysis. nih.gov
HydrolysisFairly high energy barriersAn unlikely reaction route compared to heterolysis. nih.govkpfu.ruacs.org
Proton-Catalyzed HeterolysisSubstantially lower kinetic barrierIdentified as a major, more favorable reaction route. nih.govkpfu.ruacs.org
Transition-Metal-Catalyzed HeterolysisSignificantly reduced kinetic barrierMetal ions, especially Cu²⁺, are shown to be highly effective catalysts. nih.govkpfu.ruacs.org

By calculating the thermodynamic functions at various temperatures, researchers can model the behavior of CPS under conditions relevant to industrial processes like steam injection for heavy oil recovery. nih.govacs.org These theoretical calculations provide a valuable supplement to experimental work, aiding in the development and screening of effective catalysts for chemical transformations involving C–S bond cleavage. nih.govaip.org

Calculation of Energy Barriers and Transition State Structures

Computational studies have focused on elucidating the pathways for the cleavage of the C–S bond in this compound, which is considered the most easily broken bond in the molecule. nih.gov Several reaction mechanisms, including homolytic cleavage, proton-catalyzed heterolytic cleavage, and hydrolysis, have been investigated to determine their respective energy barriers. acs.org

DFT calculations have shown that different reaction routes have distinct kinetic barriers. The hydrolysis of CPS, for instance, is characterized by a high energy barrier. nih.govkpfu.runih.gov In contrast, the heterolysis of the C–S bond, especially when catalyzed by protons, exhibits a substantially lower kinetic barrier, suggesting it is a more favorable pathway. nih.govacs.orgeurekalert.org Ab initio studies have identified the proton-catalyzed carbocation mechanism as a major route in the aquathermolysis of CPS. acs.org

The energy barrier for the homolytic cleavage of the C–S bond has been calculated to be approximately 190 kJ/mol, while the barrier for heterolytic cleavage is significantly higher at about 290 kJ/mol under ambient conditions. nih.gov The presence of transition-metal ions has been found to significantly reduce the kinetic barrier of heterolysis. nih.govkpfu.runih.gov

The determination of transition state (TS) structures is a critical component of these investigations. acs.org Computational methods locate the TS geometry by identifying a stationary point on the potential energy surface that has a single imaginary frequency. acs.org This imaginary frequency mode corresponds to the motion along the reaction path, connecting reactants to products. acs.org

Table 1: Calculated Energy Barriers for C–S Bond Cleavage in this compound
Reaction PathwayCalculated Energy Barrier (kJ/mol)Notes
Homolytic Cleavage~190Under ambient temperatures. nih.gov
Heterolytic Cleavage~290Uncatalyzed, under ambient temperatures. nih.gov
Proton-Catalyzed HeterolysisSubstantially lower than uncatalyzed heterolysis.Identified as a major route in aquathermolysis. nih.govacs.org
HydrolysisFairly highCompared to other reaction routes. nih.govacs.orgkpfu.ru

Elucidation of Reaction Rate Constants and Gibbs Free Energy Changes

Theoretical calculations have been instrumental in determining the kinetic and thermodynamic parameters of CPS degradation, including reaction rate constants and Gibbs free energy changes. acs.orgnih.gov These calculations have highlighted the profound catalytic effect of transition-metal ions on the aquathermolysis of CPS. acs.orgkpfu.ru

The rate constants for the C–S bond cleavage are dramatically increased in the presence of certain metal catalysts. nih.gov Theoretical analysis indicates that the Cu²⁺ ion is a particularly effective catalyst, outperforming other transition metals like Fe²⁺, Co²⁺, and Ni²⁺. kpfu.runih.gov The calculated rate constant for the heterolytic cleavage step at 298.15 K is enhanced by approximately 5 to 6 orders of magnitude with Cu²⁺ compared to other studied metal ions, and by 7 orders of magnitude compared to the proton-catalyzed reaction. nih.govkpfu.ru This suggests that transition-metal ions, especially Cu²⁺, can serve as highly effective catalysts in aquathermolysis reactions. nih.gov

The catalytic activity of the investigated transition-metal ions follows the sequence: Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺. kpfu.runih.gov Quantum-chemical approaches provide a theoretical tool for screening potential catalysts and understanding the underlying mechanisms of their activity. kpfu.ru These studies involve calculating the thermochemistry and kinetics of the reactions, which includes determining the changes in Gibbs free energy to assess the spontaneity and equilibrium position of the reaction steps. nih.gov

Table 2: Relative Catalytic Activity of Transition-Metal Ions on this compound Cleavage
CatalystRelative Rate Constant EnhancementOrder of Activity
Cu²⁺~10⁷ (compared to H⁺)1
Co²⁺Significantly lower than Cu²⁺2 (approx. equal to Ni²⁺)
Ni²⁺Significantly lower than Cu²⁺2 (approx. equal to Co²⁺)
Fe²⁺Lowest among tested ions3
Data derived from qualitative and quantitative comparisons in the literature. nih.govkpfu.runih.gov

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules by transforming the complex molecular wave function into a localized, intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis provides quantitative insight into intramolecular and intermolecular interactions, charge transfer, and hyperconjugative delocalization, which are key to understanding molecular stability and reactivity. uni-muenchen.deresearchgate.net

Frontier Molecular Orbital Theory (HOMO-LUMO) and Fukui Function Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comwikipedia.org

For this compound, a HOMO-LUMO analysis was performed as part of a study on the catalytic effect of transition metals on its C–S bond cleavage. The HOMO-LUMO gaps of the pre-reaction complexes formed between CPS and various metal ions (Cu²⁺, Co²⁺, Ni²⁺, Fe²⁺) were calculated and compared. acs.org The analysis revealed that the complex with Cu²⁺ exhibited significant differences in its HOMO-LUMO gap compared to the complexes with other metals, correlating with its superior catalytic activity. acs.org

Table 3: Comparison of HOMO-LUMO Gaps for CPS-Metal Ion Complexes
ComplexHOMO-LUMO Gap Characteristics
CPS-Cu²⁺Significantly different from other metal complexes. acs.org
CPS-Co²⁺Similar to Ni²⁺ and Fe²⁺ complexes. acs.org
CPS-Ni²⁺Similar to Co²⁺ and Fe²⁺ complexes. acs.org
CPS-Fe²⁺Similar to Co²⁺ and Ni²⁺ complexes. acs.org

The Fukui function is another reactivity descriptor derived from DFT that identifies which sites in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.netd-nb.info It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. d-nb.info While a powerful tool for predicting regioselectivity in chemical reactions, a specific Fukui function analysis for this compound has not been reported in the reviewed literature.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. This tool is invaluable for predicting how a molecule will interact with other reagents, substrates, or biological receptors. Although it is a standard method for analyzing molecular reactivity, specific studies presenting an MEP map for this compound were not identified in the conducted research. Such a map would visually represent the electron-rich areas, likely associated with the sulfur atom's lone pairs and the phenyl ring's π-system, and the relatively electron-poor areas, such as the hydrogen atoms of the cyclohexyl ring.

Spectroscopic and Structural Characterization Techniques in Cyclohexyl Phenyl Sulfide Research

X-ray Diffraction Methods

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a pivotal non-destructive technique for the identification of crystalline materials. The method relies on the principle that X-rays are diffracted by the crystalline lattice of a solid material at specific angles, creating a unique diffraction pattern that serves as a fingerprint for that particular crystalline phase. malvernpanalytical.com This allows for the unambiguous identification of a substance by comparing its experimental diffraction pattern to reference patterns stored in comprehensive databases, such as those maintained by the International Centre for Diffraction Data (ICDD). myscope.trainingyoutube.com

In the context of Cyclohexyl phenyl sulfide (B99878) research, PXRD is the primary method used to:

Confirm Crystalline Nature: Verify that a synthesized sample is crystalline rather than amorphous.

Phase Identification: Unambiguously identify the solid material as Cyclohexyl phenyl sulfide by matching its diffraction pattern with a known standard. malvernpanalytical.comxray.cz

Assess Purity: Detect the presence of crystalline impurities, as they would produce their own distinct diffraction patterns superimposed on that of the main compound.

Polymorph Screening: Identify different crystalline forms (polymorphs) of the compound, which may possess distinct physical properties.

The analysis involves irradiating a powdered sample of the compound with a monochromatic X-ray beam and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains a series of peaks whose positions and relative intensities are characteristic of the compound's crystal structure. malvernpanalytical.comyoutube.com While specific PXRD data for this compound is not detailed in readily available literature, the application of this technique remains the standard for confirming the phase identity of any crystalline batch of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain insight into its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk For this compound (C₁₂H₁₆S), the molecular weight is 192.32 g/mol . nih.govchemspider.com

Upon introduction into a mass spectrometer, molecules are ionized, typically by electron impact, to form a molecular ion (M⁺•), which is a radical cation. The mass-to-charge ratio (m/z) of this ion confirms the molecular mass of the compound. The NIST Mass Spectrometry Data Center reports a molecular ion peak for this compound at m/z = 192. nih.gov

The molecular ion is energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. The pattern of these fragments provides valuable clues about the molecule's structure. libretexts.org The key structural feature of this compound is the sulfide linkage between the cyclohexyl and phenyl rings. Cleavage of the C-S bonds is a primary fragmentation pathway.

Theoretical and experimental studies on related sulfur-containing compounds indicate that charge retention often occurs on the sulfur-containing fragment. nih.gov The aquathermal degradation of this compound has been studied, confirming that cleavage of the C–S bond leads to products such as thiophenol. acs.orgkpfu.ru

The primary fragmentation patterns observed or expected for this compound include:

Molecular Ion: The intact ionized molecule, [C₁₂H₁₆S]⁺•.

Loss of Cyclohexyl Radical: Cleavage of the cyclohexyl-sulfur bond can lead to the formation of a phenylthio cation.

Thiophenol Radical Cation: Rearrangement and cleavage can result in the formation of the thiophenol radical cation, a prominent fragment.

Cyclohexyl Cation: Cleavage can also result in the formation of a cyclohexyl carbocation.

The table below summarizes the key ions observed or predicted in the mass spectrum of this compound.

Fragment IonChemical Formulam/z (Mass/Charge Ratio)Notes
Molecular Ion [M]⁺•[C₁₂H₁₆S]⁺•192Represents the intact ionized molecule. nih.gov
Thiophenol Radical Cation[C₆H₆S]⁺•110A major peak resulting from C-S bond cleavage and hydrogen transfer. nih.gov
Phenylthio Cation[C₆H₅S]⁺109Results from the loss of the cyclohexyl group (C₆H₁₁•).
Cyclohexyl Cation[C₆H₁₁]⁺83Results from the loss of the phenylthio group (C₆H₅S•).

Advanced Applications and Future Research Trajectories

Applications in Heavy Oil Upgrading and Desulfurization Technologies

The high viscosity and sulfur content of heavy oil present significant challenges for extraction and refining. Cyclohexyl phenyl sulfide (B99878) serves as a representative model for the sulfur-containing compounds in heavy oil that contribute to its high viscosity through cross-linking. nih.govacs.org Understanding the cleavage of the C–S bond in CPS is crucial for developing more efficient in-situ oil upgrading technologies. nih.govacs.org Steam injection is a common technique used to reduce heavy oil viscosity, and its effectiveness can be greatly enhanced by catalysts that promote the breaking of these sulfur bridges in a process called catalytic aquathermolysis. nih.govnih.gov The C–S bond is the most likely to break first in aquathermolysis, as it is weaker than other common bonds. acs.org

Table 1: Comparison of Bond Dissociation Energies

Bond Type Dissociation Energy (kcal/mol)
C–S 66
C–N 69–75
C–C 83–85
C–H 96–99

This table displays the typical bond dissociation energies, highlighting the relative weakness of the C–S bond, which is a primary target in heavy oil upgrading. acs.org

Optimizing Catalytic Aquathermolysis for C-S Bond Cleavage

Research into the aquathermolysis of cyclohexyl phenyl sulfide has revealed that a proton-catalyzed carbocation mechanism is a primary route for C–S bond cleavage. nih.govacs.org This process, which has the lowest energy barrier, results in final products such as 1-methylcyclopenten and thiophenol. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating these mechanisms. nih.govnih.govkpfu.ru These studies show that while hydrolysis of CPS has high energy barriers, the heterolysis of C–S bonds in the presence of protons is significantly more favorable. nih.govkpfu.rueurekalert.org The primary goal of these investigations is to stimulate aquathermolysis during steam injection, providing a theoretical basis for chemical reactions occurring in oil reservoirs at high temperatures. kpfu.rueurekalert.org

Design and Evaluation of Novel Catalytic Systems

To improve the efficiency of C–S bond cleavage, various transition-metal catalysts have been investigated. nih.gov DFT methods have been employed to study the catalytic effect of transition metals like iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) on the aquathermolysis of CPS. nih.govacs.orgkpfu.ru These metals are often selected because they are common and relatively inexpensive. nih.govacs.org Theoretical analysis indicates that transition-metal ions can significantly lower the kinetic barrier of heterolysis. nih.goveurekalert.org Among the ions studied, Cu²⁺ has been identified as a particularly effective catalyst, outperforming other metals and the hydrogen ion by several orders of magnitude in calculated rate constants. nih.govnih.goveurekalert.org This quantum-chemical approach provides a valuable theoretical tool for developing new catalysts for the hydrothermal treatment of heavy oil components. kpfu.rueurekalert.org

Table 2: Catalytic Activity of Transition-Metal Ions in CPS Cleavage

Catalyst Ion Relative Catalytic Activity Sequence
Cu²⁺
Co²⁺
Ni²⁺ >
Fe²⁺

This table shows the rank order of catalytic activity for various transition-metal ions in promoting the cleavage of the C–S bond in this compound, as determined by DFT calculations. nih.govkpfu.rueurekalert.org

Role as a Key Intermediate in Complex Organic Synthesis

Beyond its role in petrochemical research, this compound is a valuable compound in organic synthesis. It can be synthesized through methods such as the copper-catalyzed coupling of bromobenzene (B47551) with cyclohexanethiol (B74751), using benzotriazole (B28993) as a ligand. acgpubs.org This reaction demonstrates its accessibility as a building block for more complex molecules. The reactivity of the sulfide linkage and the potential for functionalization on both the cyclohexyl and phenyl rings make it a versatile intermediate for creating a range of organic compounds.

Contributions to Enantioselective Catalysis and Chiral Auxiliary Development

The cyclohexyl group is a foundational component in many effective chiral auxiliaries, which are instrumental in controlling stereoselectivity in asymmetric reactions. sigmaaldrich.com These auxiliaries create a chiral environment that directs the formation of one enantiomer over another in carbon-carbon bond-forming reactions and various reductions. sigmaaldrich.com While research has not exclusively focused on this compound for this purpose, its structural components are highly relevant. For instance, cyclohexyl-based auxiliaries have been successfully used in the asymmetric oxidation of sulfides. sigmaaldrich.com The development of new chiral auxiliaries based on the this compound scaffold represents a promising area for future research, potentially leading to novel catalysts for highly selective organic transformations.

Investigations into Intermolecular Interactions and Supramolecular Assembly in Sulfide Systems

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through noncovalent intermolecular forces. nih.govmpg.de These interactions, which include hydrogen bonding, van der Waals forces, and π-stacking, guide the self-assembly of molecular components. rug.nl The structure of this compound contains both a flexible, bulky cyclohexyl group capable of significant van der Waals interactions and a flat phenyl ring that can participate in π-stacking.

An example of a similar structure, the dilauroyl amide of trans-(1R,2R)-1,2-diaminocyclohexane, has been shown to act as a "universal" gelling agent, forming helical fibers through a combination of intermolecular hydrogen bonding and van der Waals interactions. nih.gov This illustrates the potential for cyclohexyl-containing molecules to form complex, ordered supramolecular assemblies. Future research could explore how this compound and its derivatives might self-assemble into ordered systems, such as liquid crystals or self-assembled monolayers, driven by the interplay of forces originating from its distinct structural motifs. rug.nl Understanding these dynamics is crucial for designing new nanostructures and materials. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclohexyl phenyl sulfide, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or thiol-ene click chemistry. For example, reacting cyclohexylthiol with iodobenzene in the presence of a copper catalyst under inert conditions yields the product. Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and validation using gas chromatography (GC) or HPLC .
  • Key Data : GC retention times and peak integration (e.g., Table III in ) can distinguish byproducts. Purity >98% is achievable with gradient elution .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify S-C and C-S vibrational modes (650–750 cm⁻¹) .
  • NMR : ¹H NMR (CDCl₃) shows cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to sulfur .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 196.3) .

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer : Accelerated stability testing includes:

  • Thermal Stability : Heat samples to 40–80°C for 4–12 weeks; monitor degradation via TLC or GC .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze spectral changes using UV-Vis spectroscopy .
  • Humidity Testing : Store at 75% relative humidity; quantify hydrolysis products via LC-MS .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the synthesis of this compound?

  • Methodological Answer : Kinetic studies require time-resolved sampling (e.g., every 15 minutes) to track intermediate formation. Solvent polarity (e.g., DMF vs. THF) impacts reaction rates: polar aprotic solvents enhance nucleophilicity of thiols. Use Arrhenius plots (lnk vs. 1/T) to determine activation energy .
  • Data Contradiction Resolution : Conflicting rate constants in literature may arise from unaccounted moisture or oxygen. Replicate experiments under strict anhydrous/anaerobic conditions .

Q. What computational methods validate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare computed IR/NMR spectra with experimental data .
  • Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects can be modeled via COSMO-RS .
    • Case Study : ’s cavity-coupled IR studies demonstrate how vibrational modes align with computed spectra, resolving ambiguities in peak assignments .

Q. How can researchers resolve discrepancies in reported thermal decomposition thresholds?

  • Methodological Answer :

  • Controlled TGA/DSC : Run triplicate experiments at 10°C/min under nitrogen. Compare onset decomposition temperatures.
  • Error Analysis : Calculate confidence intervals for decomposition thresholds; systematic errors (e.g., sample pan calibration) must be documented .
    • Example : If Study A reports 180°C and Study B reports 200°C, verify heating rates and sample mass (e.g., ≤5 mg reduces thermal lag) .

Data Reporting and Reproducibility

Q. What metadata is essential for replicating studies on this compound?

  • Methodological Answer : Include:

  • Synthetic Protocols : Catalyst loading, temperature, reaction time.
  • Analytical Parameters : GC column type (e.g., DB-5), NMR spectrometer frequency (e.g., 400 MHz).
  • Raw Data : Provide absorbance values, chromatograms, and computational input files .

Q. How should researchers address inconsistencies in literature-reported biological activity data?

  • Methodological Answer :

  • Dose-Response Reassessment : Test compound purity (e.g., via elemental analysis) and confirm cell line viability assays (MTT vs. resazurin) .
  • Meta-Analysis : Use PRISMA guidelines to evaluate bias in prior studies (e.g., selective reporting of IC₅₀ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.